1-(2-Chloro-4-fluorobenzyl)piperidine
Overview
Description
1-(2-Chloro-4-fluorobenzyl)piperidine is a useful research compound. Its molecular formula is C12H15ClFN and its molecular weight is 227.70 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1-(2-Chloro-4-fluorobenzyl)piperidine and its derivatives are frequently involved in synthesis and structural studies, highlighting their significance in the field of organic chemistry. For instance, they are used in the synthesis of isotopomers for scientific studies, such as in the preparation of d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine through processes like the Grignard reaction and catalytic H/D exchange in benzylic positions (Proszenyák et al., 2005). The synthesis and crystal structure of related compounds, including 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, have also been reported, providing insights into molecular structures and bioactivity (Xue Si-jia, 2011).
Medicinal Chemistry and Pharmaceutical Applications
Compounds structurally similar to this compound are used extensively in medicinal chemistry, particularly in the development of pharmaceuticals and imaging agents. For instance, spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors were synthesized, showing improved in vivo activity and potential as therapeutic agents (Thaler et al., 2012). Additionally, compounds containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety have been developed as specific PET radioligands for imaging NR2B NMDA receptors, although challenges with brain penetration and hydroxylation in the benzyl ring were noted (Labas et al., 2011).
Catalysis and Chemical Reactions
The compound and its derivatives are also integral in catalysis and other chemical reactions. For instance, the hydrogenation of a 4-benzylpyridine derivative to produce 4-(4-fluorobenzyl)piperidine is a key step in certain industrial synthesis processes, with research indicating the efficacy of precious metal catalysts like rhodium on carbon for this reaction (Proszenyák et al., 2004). The activated aromatic substitution by piperidine or [1-2H]piperidine in benzene, involving compounds structurally similar to this compound, has been studied for its kinetic properties and reaction rates (Pietra et al., 1968).
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN/c13-12-8-11(14)5-4-10(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPZNMJEQNBSMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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